5-Chloro-2-(piperidin-1-yl)nicotinonitrile
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Overview
Description
5-Chloro-2-(piperidin-1-yl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It features a piperidine ring attached to a nicotinonitrile core, with a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(piperidin-1-yl)nicotinonitrile typically involves the reaction of 5-chloronicotinonitrile with piperidine under specific conditions. One common method includes:
Starting Materials: 5-Chloronicotinonitrile and piperidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Catalysts: Sometimes, a base like potassium carbonate is used to facilitate the reaction.
Procedure: The mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitriles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Chloro-2-(piperidin-1-yl)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying the interactions of nicotinonitrile derivatives with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring and the nicotinonitrile core allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)nicotinonitrile: Lacks the chlorine atom at the 5-position.
5-Chloro-2-(morpholin-4-yl)nicotinonitrile: Contains a morpholine ring instead of a piperidine ring.
5-Chloro-2-(pyrrolidin-1-yl)nicotinonitrile: Features a pyrrolidine ring instead of a piperidine ring.
Uniqueness
5-Chloro-2-(piperidin-1-yl)nicotinonitrile is unique due to the presence of both the chlorine atom and the piperidine ring, which confer specific chemical properties and biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12ClN3 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
5-chloro-2-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12ClN3/c12-10-6-9(7-13)11(14-8-10)15-4-2-1-3-5-15/h6,8H,1-5H2 |
InChI Key |
DELJKHJIJLNYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=N2)Cl)C#N |
Origin of Product |
United States |
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